Hydantoin, 1-acetyl-3,5-dimethyl-2-thio-

CAS No.: 64143-07-3

Cat. No.: VC19439660

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64143-07-3 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | 1-acetyl-3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-6(11)8(3)7(12)9(4)5(2)10/h4H,1-3H3 |

| Standard InChI Key | UOCDUHWIIWYTIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)N(C(=S)N1C(=O)C)C |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

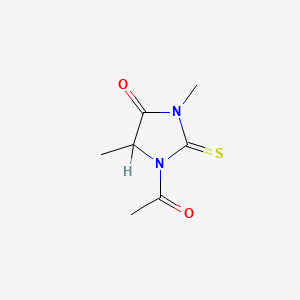

The compound is systematically named 1-acetyl-3,5-dimethyl-2-thioxoimidazolidin-4-one, with the synonym 4-imidazolidinone,1-acetyl-3,5-dimethyl-2-thioxo-. Its molecular formula, , derives from high-resolution mass spectrometry (HRMS) data, confirming an exact mass of 186.0464 g/mol . The structure features a five-membered imidazolidinone ring with a thione group at position 2, an acetyl group at position 1, and methyl substituents at positions 3 and 5 (Figure 1).

Stereochemical Considerations

Physicochemical Properties

Thermodynamic and Solubility Parameters

Key physical properties include a boiling point of 246.9°C at 760 mmHg and a density of 1.33 g/cm³ . The calculated partition coefficient (LogP) of 1.597 indicates moderate lipophilicity, suggesting reasonable membrane permeability. The compound’s refractive index (1.597) aligns with values typical for heterocyclic sulfur-containing compounds .

| Property | Value |

|---|---|

| Molecular Weight | 186.0464 g/mol |

| Exact Mass | 186.046 g/mol |

| PSA | 40.62 Ų |

| LogP | 1.597 |

| Boiling Point | 246.9°C |

| Density | 1.33 g/cm³ |

| Refractive Index | 1.597 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

-NMR: Methyl groups (acetyl and dimethyl) resonate as singlets at δ 2.54–2.65 ppm, while methylene protons in the imidazolidine ring appear at δ 4.02–4.09 ppm .

-

-NMR: Carbonyl (C=O) and thione (C=S) signals are observed at δ 166.44 and 174.04 ppm, respectively .

Infrared (IR) Spectroscopy:

Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm the functional groups .

Synthetic Methodologies

Cyclo-Condensation of Precursors

The core 2-thioxoimidazolidin-4-one scaffold is synthesized via cyclo-condensation of thiourea derivatives with α-haloacetates. For example, reaction of 1-(2-hydroxyphenyl)ethylidene thiourea with ethyl chloroacetate in the presence of sodium acetate yields 3-substituted-2-thioxoimidazolidin-4-one derivatives in ~71% yield .

Functionalization at Positions 1 and 3

N1-Alkylation: Treatment of the intermediate with 4-chlorophenacyl bromide under basic conditions introduces the acetyl group at position 1, achieving 63% yield .

N3-Modification: Michael addition with methyl acrylate installs a propanoate side chain at position 3, facilitating further derivatization .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Acetyl Group: Enhances metabolic stability by reducing oxidative deamination.

-

Methyl Substituents: Improve lipophilicity and membrane penetration.

-

Thione Moiety: Critical for binding to cysteine residues in inflammatory mediators like COX-2 .

Industrial and Pharmaceutical Applications

Intermediate in Antibiotic Synthesis

Analogous 5-arylhydantoins serve as precursors for semisynthetic penicillins (e.g., amoxicillin) . For instance, hydrolysis and optical resolution of 5-(p-hydroxyphenyl)hydantoin yield (D)-p-hydroxyphenylglycine, a key building block in β-lactam antibiotics .

Material Science Applications

The compound’s high thermal stability (decomposition >250°C) makes it a candidate for high-performance polymers or corrosion inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume